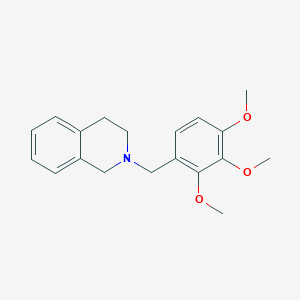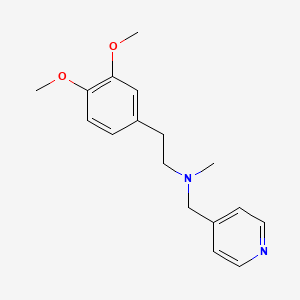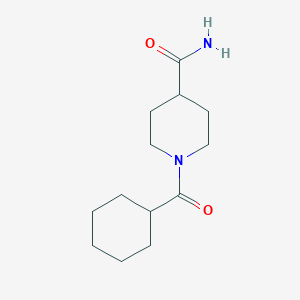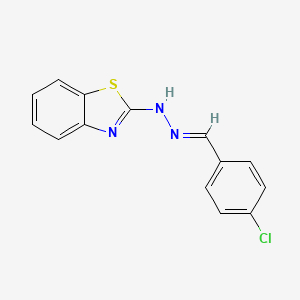
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body.
Mécanisme D'action
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide acts by binding to the adenosine A1 receptor, which is found in various tissues throughout the body, including the heart, brain, and immune system. Activation of the A1 receptor leads to a reduction in heart rate, an increase in coronary blood flow, and a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has been shown to have a wide range of biochemical and physiological effects on the body. In addition to its effects on the cardiovascular system, N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide is that it is a highly selective adenosine receptor agonist, meaning that it can be used to specifically target the A1 receptor without affecting other receptors in the body. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide. One area of interest is the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research is ongoing to investigate the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide in the treatment of various types of cancer, as well as its potential as a novel anti-inflammatory agent.
Méthodes De Synthèse
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. Research has shown that N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide can activate the adenosine A1 receptor, which has been shown to have a wide range of effects on the body, including reducing heart rate, improving blood flow, and reducing inflammation.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(15(20-2)10-13(11)17)18-16(19)8-7-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXOCVYRLCOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)



![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)
